REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH:17]=[CH2:18]>CC(C)=O>[CH2:18]([O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH:17]=[CH2:16] |f:1.2.3|
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
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Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
BrCC=C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The resulting mixture was refluxed for 16 hours
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Duration
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16 h
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Type
|
ADDITION
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Details
|
poured onto ice water (500 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (3×250 mL)
|
Type
|
WASH
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Details
|
the combined organic layers were washed with 2 M NaOH (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over a mixture of anhydrous K2CO3 and Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.4 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |